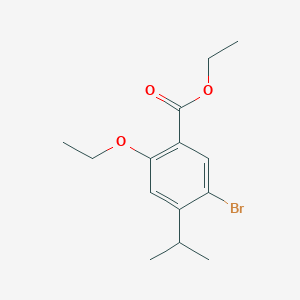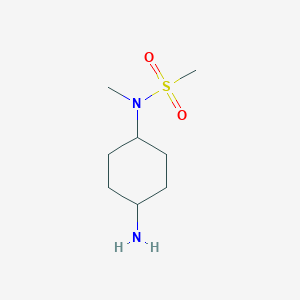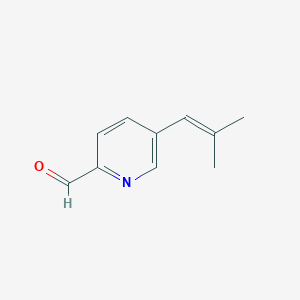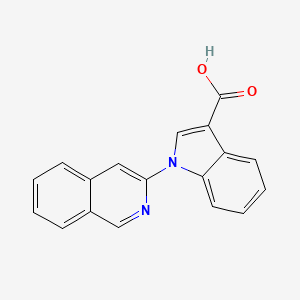
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is an organic compound with a complex structure that includes ethoxy, iso-propyl, and bromine substituents on a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an appropriate benzoate ester, followed by the introduction of ethoxy and iso-propyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amide derivatives.
Scientific Research Applications
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and iso-propyl groups can influence the compound’s binding affinity and specificity, while the bromine atom may participate in halogen bonding. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromobenzoate: A simpler analog with only a bromine substituent.
Ethyl 4-ethoxybenzoate: Contains an ethoxy group but lacks the bromine and iso-propyl substituents.
Iso-propyl 2-bromobenzoate: Features an iso-propyl group and bromine but lacks the ethoxy group.
Uniqueness
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate is unique due to the combination of ethoxy, iso-propyl, and bromine substituents on the benzoate ester. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H19BrO3 |
|---|---|
Molecular Weight |
315.20 g/mol |
IUPAC Name |
ethyl 5-bromo-2-ethoxy-4-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H19BrO3/c1-5-17-13-8-10(9(3)4)12(15)7-11(13)14(16)18-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
ZJNFUIGOOWEZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(C)C)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(phenoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B8623480.png)





![1-[4-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B8623531.png)






